4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, phenyl, and dihydropyridazine groups, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the reaction of appropriate aniline derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 2-methoxy-5-(phenylamino)methylphenol
- 4-hydroxy-2-quinolones
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide lies in its combination of methoxy, phenyl, and dihydropyridazine groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-15-10-6-7-13(11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZSABREHLTDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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